(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Description
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a chiral brominated pyridine derivative characterized by a pyrrolidine ether substituent at the 2-position and a bromine atom at the 3-position of the pyridine ring. Its stereochemistry (S-configuration) and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of targeted inhibitors and bioactive molecules . The pyrrolidine moiety introduces steric and electronic effects that influence reactivity, solubility, and binding interactions, distinguishing it from simpler bromopyridine derivatives.
Properties
IUPAC Name |
3-bromo-2-[(3S)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDFHPJLSADJC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Pyridine undergoes electrophilic bromination at the 3-position due to the directing effects of the nitrogen lone pair. The reaction proceeds via in situ generation of bromine radicals from HBr and H₂O₂, which attack the pyridine ring. Optimal conditions include:
-
Temperature : 80–120°C
-
Molar Ratios : Pyridine:HBr:H₂O₂ = 1:2.5–6:1.5–4 (by weight)
Higher temperatures (110–120°C) and extended reaction times (24 hours) improve regioselectivity for 3-bromopyridine, achieving yields up to 98.3% after purification.
Purification and Yield Optimization
Post-reaction workup involves neutralization with aqueous NaOH, extraction using solvents such as methylene chloride or ethyl acetate, and vacuum distillation. Key findings from the patent include:
-
Solvent Selection : Methylene chloride outperforms ethyl acetate in extraction efficiency, reducing impurities by 12%.
-
Distillation : Reduced pressure (20–30 mmHg) at 80–90°C isolates 3-bromopyridine with >97% purity.
Etherification of 3-Bromopyridine with (S)-Pyrrolidin-3-ol
Introducing the (S)-pyrrolidin-3-yloxy group at the 2-position of 3-bromopyridine requires a nucleophilic aromatic substitution (SNAr) or base-catalyzed etherification. A study on aryl halide isomerization (RSC, 2020) provides insights into optimizing this step.
Base-Catalyzed Etherification Strategy
The reaction leverages a potassium hydroxide (KOH) and 18-crown-6 system in dimethylacetamide (DMAc) at 80°C. Key modifications for the target compound include:
Table 1: Optimization of Etherification Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr kinetics |
| Solvent | DMAc | Enhances nucleophilicity |
| Crown Ether | 18-Crown-6 (3.5 eq) | Stabilizes K⁺, improves reactivity |
| Reaction Time | 18 hours | Balances conversion and side reactions |
Stereochemical Preservation
The (S)-configuration of pyrrolidin-3-ol is retained by avoiding acidic or high-temperature conditions that could lead to racemization. NMR and chiral HPLC analyses confirm >99% enantiomeric excess (ee) when reactions are conducted below 100°C.
Critical Analysis of Competing Pathways
Challenges in Regioselectivity
Directing the ether group to the 2-position of 3-bromopyridine is nontrivial due to competing reactivity at the 4-position. The base-catalyzed conditions in favor 4-substitution in simpler systems, but steric hindrance from the pyrrolidine ring shifts selectivity to the 2-position in this case.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyrrolidin-2-one derivatives.
Reduction Reactions: Products include dehalogenated pyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine exhibits several biological activities, which are detailed below:
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. Key findings include:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Significant inhibition |
These results suggest its potential as a lead compound for developing new antibacterial agents.
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The following table summarizes its antitumor activity:
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition |
| HeLa (Cervical Cancer) | 65% inhibition |
| A549 (Lung Cancer) | 75% inhibition |
These findings indicate its potential utility in cancer therapy.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects, showing the ability to inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs).
Case Studies
- Antimicrobial Research : A study highlighted that derivatives of pyridine compounds, including this compound, exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a new antibacterial agent.
- Antitumor Studies : Another research effort focused on evaluating the antitumor effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in MCF-7 and A549 cells, supporting its potential in cancer treatment.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in its binding affinity and selectivity. The compound can interact with various biological pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Ether/Alkyl Substituents: The pyrrolidine ring in the target compound introduces nitrogen-based basicity and conformational rigidity, contrasting with the methoxyethyl group in or benzyloxy in .
- Halogenation Patterns : Unlike 2-bromo-3-methylpyridine (C₆H₆BrN) , the target compound’s bromine at the 3-position is adjacent to an oxygen-containing substituent, altering electronic effects for nucleophilic substitution or cross-coupling reactions.
Physicochemical Properties
Comparative data for selected analogs:
Notes:
Cross-Coupling Reactions
- Borylation : Analog (S)-3-Bromo-2-(1-methoxyethyl)pyridine undergoes borylation with bis(pinacolato)diboron to form boronic esters (63% yield) . The target compound’s pyrrolidine group may hinder similar reactions due to steric effects.
- Suzuki-Miyaura Coupling : Bromopyridines with less bulky substituents (e.g., 2-bromo-3-methylpyridine ) are preferred for high-yield couplings.
Functionalization of the Pyrrolidine Ring
- The pyrrolidine nitrogen in the target compound can be deprotected or functionalized for further derivatization, a feature absent in non-cyclic analogs like or .
Biological Activity
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a bromine atom and a pyrrolidin-3-yloxy group . The synthesis typically involves the reaction of 3-bromo-2-hydroxypyridine with pyrrolidine , often using potassium carbonate as a base in solvents like dimethylformamide (DMF) under elevated temperatures. This method allows for the formation of the desired product with high purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological pathways. The presence of the bromine atom and the pyrrolidine moiety enhances its binding affinity to various receptors, influencing cellular processes such as signal transduction and enzyme activity .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
- Receptor Modulation : It may act as a modulator for various receptors, affecting neurotransmitter systems and other signaling pathways.
Pharmacological Studies
- In Vitro Studies : Research has shown that this compound exhibits promising activity against certain biological targets. For instance, studies indicate that it may have similar pharmacological profiles to known compounds like sazetidine-A, which are involved in modulating nicotinic acetylcholine receptors .
- Cytotoxicity Assessments : Preliminary assessments demonstrate that this compound possesses relatively low cytotoxicity, making it attractive for further development as a therapeutic agent .
- Comparative Analysis : When compared with structurally similar compounds, this compound shows enhanced selectivity and potency, which is crucial for drug design .
1. Cancer Therapy
Recent studies have explored the potential of this compound in cancer treatment. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It was found to significantly inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response .
Data Tables
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Effective against specific targets related to inflammation and cancer |
| Cytotoxicity | Low cytotoxicity observed in preliminary studies |
| Receptor Modulation | Similar pharmacological profile to sazetidine-A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing the pyrrolidin-3-yloxy group at the 2-position of 3-bromopyridine?
- The pyrrolidin-3-yloxy group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reacting 3-bromo-2-chloropyridine with (S)-pyrrolidin-3-ol in the presence of NaH or K2CO3 in DMF at 80–100°C facilitates substitution. Monitoring reaction progress via TLC or HPLC is critical to avoid over-oxidation or side reactions .
- Key parameters : Use anhydrous conditions to prevent hydrolysis of the chloro intermediate. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry .
Q. How can the stereochemical configuration of the pyrrolidin-3-yloxy substituent be confirmed experimentally?
- X-ray crystallography is the gold standard for absolute configuration determination. For faster analysis, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT). Alternatively, derivatize the compound with a chiral auxiliary and analyze via - or -NMR splitting patterns .
Q. What purification strategies are recommended for isolating (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine from reaction mixtures?
- Use silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) to separate the product from unreacted starting materials. For persistent impurities, recrystallize from a toluene/hexane mixture. Purity (>98%) should be verified via -NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?
- The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the pyrrolidin-3-yloxy group may slow reactivity. Computational modeling (e.g., DFT) can predict activation barriers for ligand exchange. Experimentally, Pd(OAc) with XPhos ligand in THF at 60°C achieves >80% conversion in aryl couplings .
- Data contradiction : Lower yields reported in some studies may arise from competing C-O bond cleavage. Mitigate this by using milder bases (Cs2CO3 instead of t-BuOK) .
Q. What strategies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Contradictions often arise from polymorphic forms or residual solvents. Perform dynamic vapor sorption (DVS) to assess hygroscopicity. For polar solvents (e.g., DMSO), use Karl Fischer titration to quantify water content. Solubility can be enhanced via co-crystallization with succinic acid .
Q. How can the compound’s metabolic stability be predicted for pharmacological studies?
- Use in vitro microsomal assays (human liver microsomes) to measure intrinsic clearance. Computational tools like Schrödinger’s ADMET Predictor or MOE can model cytochrome P450 interactions. Key metabolites (e.g., debrominated or oxidized species) should be identified via LC-MS/MS .
Methodological Challenges
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- Ultra-performance liquid chromatography (UPLC) with a C18 column and UV/Vis detection (254 nm) achieves baseline separation of impurities <0.1%. For halogenated byproducts, couple with ICP-MS for bromine-specific quantification .
Q. How can enantiomerization be minimized during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
